molecular formula C27H25N3O2 B2466210 2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097893-95-1

2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2466210
CAS No.: 2097893-95-1
M. Wt: 423.516
InChI Key: QORJZXMRJVOYQU-UHFFFAOYSA-N
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Description

2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic chemical compound designed for pharmaceutical and biochemical research. Its structure incorporates a naphthalene moiety linked to a piperidine ring and a phenyl-dihydropyridazinone core, a scaffold recognized for its potential in medicinal chemistry . The naphthalene group is a common feature in molecules that interact with various biological targets . The piperidine ring is a privileged structure in drug discovery, frequently found in compounds with high biological activity . Furthermore, the dihydropyridazin-3-one unit is a known heterocycle of interest, with derivatives being explored for their diverse properties . This combination of features makes this compound a valuable intermediate for researchers investigating new therapeutic agents, particularly in the fields of enzymology and receptor antagonism. The compound is provided as a high-purity material to ensure consistency and reliability in experimental applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c31-26-14-13-25(22-8-2-1-3-9-22)28-30(26)19-20-15-17-29(18-16-20)27(32)24-12-6-10-21-7-4-5-11-23(21)24/h1-14,20H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORJZXMRJVOYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS Number: 2380041-68-7) is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H25N3O2C_{24}H_{25}N_{3}O_{2} with a molecular weight of 387.5 g/mol. The structure features a naphthalene moiety attached to a piperidine ring, which is further connected to a dihydropyridazine core.

PropertyValue
Molecular FormulaC24H25N3O2
Molecular Weight387.5 g/mol
CAS Number2380041-68-7

Preliminary studies suggest that this compound may exhibit antitumor and anti-inflammatory properties. The presence of the naphthalene and piperidine groups is hypothesized to enhance its interaction with biological targets such as enzymes involved in cancer progression and inflammatory pathways.

Potential Targets

  • Poly(ADP-ribose) polymerase (PARP) : Compounds similar in structure have shown inhibitory effects on PARP, which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
  • Inflammatory cytokines : The compound may modulate the expression of cytokines involved in inflammatory responses, potentially reducing chronic inflammation associated with various diseases.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds can inhibit tumor growth in various cancer models. For instance, compounds with similar structural motifs have demonstrated efficacy against colorectal cancer cell lines in vivo, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies showing that related piperidine derivatives can reduce inflammation markers in animal models. This could be beneficial for treating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Colorectal Cancer Xenograft Model
    • A study investigated the effects of pyridazine derivatives on SW620 colorectal cancer xenografts. Results showed significant tumor reduction compared to controls, indicating potential for clinical application .
  • Inhibition of PARP Activity
    • In vitro assays demonstrated that compounds structurally related to this compound inhibited PARP activity effectively, leading to enhanced cytotoxicity in BRCA-deficient cancer cell lines. This suggests a mechanism where the compound could be used in targeted cancer therapies .

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